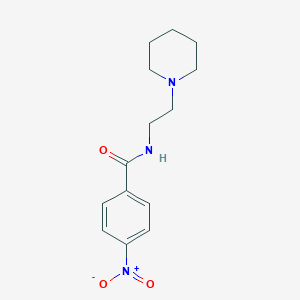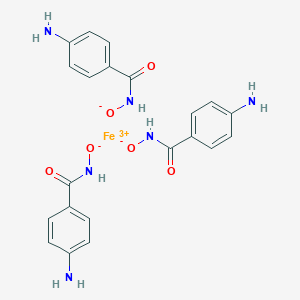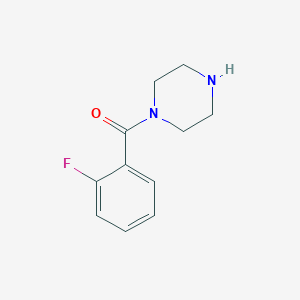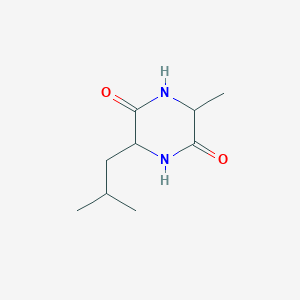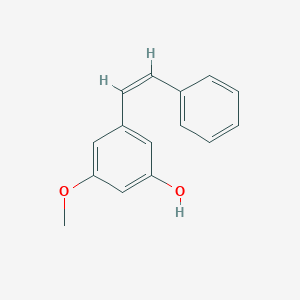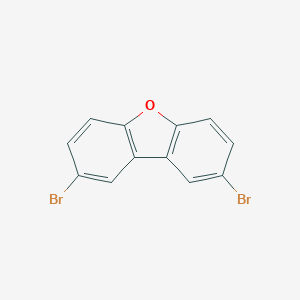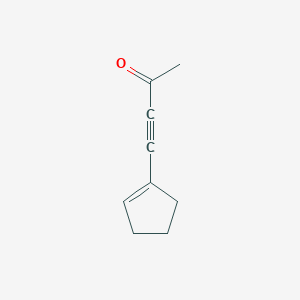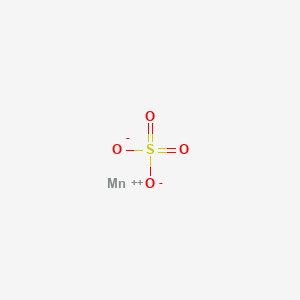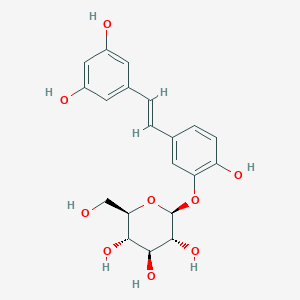
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide, also known as 5-MeO-2-oxo-PCE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It is a derivative of the well-known dissociative drug, ketamine. 5-MeO-2-oxo-PCE is a potent NMDA receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (NMDA) receptors in the brain. This drug has gained significant attention in the scientific community due to its potential as a research tool for studying the NMDA receptor and its role in various neurological and psychiatric disorders.
Mecanismo De Acción
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and are believed to play a role in the development of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE are similar to those of other dissociative drugs. This drug produces a dissociative state, which is characterized by feelings of detachment from one's surroundings and a distorted sense of time and space. Other effects include sedation, hallucinations, and changes in perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE as a research tool is its potent NMDA receptor antagonism. This drug has been used to study the role of NMDA receptors in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. However, there are also some limitations to using this drug in lab experiments. One limitation is its potential for abuse, which could lead to ethical concerns. Another limitation is the potential for adverse effects, such as hallucinations and sedation, which could interfere with the interpretation of research results.
Direcciones Futuras
There are many potential future directions for research on 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE. One area of interest is the development of new drugs that target the NMDA receptor and have fewer adverse effects than current dissociative drugs. Another area of interest is the use of this drug in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of this drug and its potential for abuse.
Métodos De Síntesis
The synthesis of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE involves the reaction of 4-phenyl-2-oxazolidinone with ethyl magnesium bromide, followed by the addition of N-methylformamide. This reaction produces 5-ethoxy-N-methyl-2-phenyloxazole-4-carboxamide, which is then reduced using lithium aluminum hydride to produce 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE.
Aplicaciones Científicas De Investigación
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE has been used extensively in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. This drug has shown potential in the treatment of depression, anxiety, and other psychiatric disorders. It has also been used to study the role of NMDA receptors in learning and memory.
Propiedades
Número CAS |
128242-89-7 |
|---|---|
Nombre del producto |
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide |
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
5-ethoxy-N-methyl-2-phenyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-13-10(11(16)14-2)15-12(18-13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,14,16) |
Clave InChI |
ZEVDMLFFWVNXRX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC |
SMILES canónico |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC |
Sinónimos |
5-ETHOXY-N-METHYL-2-PHENYLOXAZOLE-4-CARBOXAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)
